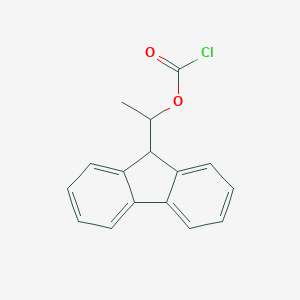
(+)-1-(9-Fluorenyl)ethyl chloroformate
説明
(+)-1-(9-Fluorenyl)ethyl chloroformate, also known as (+)-FEC, is a versatile reagent used for a variety of synthetic and analytical chemistry applications. It is a colorless liquid that is stable and has a low boiling point. It is used for the synthesis of a variety of compounds, including peptide and peptidomimetic molecules, and is also used in analytical chemistry for the derivatization of a variety of compounds. (+)-FEC is an important reagent in synthetic and analytical chemistry due to its unique properties and wide range of applications.
科学的研究の応用
Enantioseparation and Chromatography
(+)-1-(9-Fluorenyl)ethyl chloroformate, also known as (+)-FLEC, has been widely used in chromatography for the enantioseparation of various compounds. It was initially introduced for separating enantiomers of α-amino acids and determining their optical purity by High-Performance Liquid Chromatography (HPLC). This application has been extended to the enantioseparation of α-hydroxy acids, where the acidic diastereomeric carbonate derivatives formed show retention conveniently regulated by the pH of the mobile phase. Most α-hydroxy acids examined showed separation factors of 1.24 or higher, making (+)-FLEC a versatile reagent in chromatography (Fransson & Ragnarsson, 1998).
Chiral Derivatizing Agent
Over the past 30 years, (+)-FLEC has been employed as a chiral derivatizing agent in various analytical applications. It has been used to analyze a wide range of endogenous, pharmaceutical, and environmentally relevant molecules. The comprehensive review of its applications in FLEC labeling and subsequent chiral separation of diastereomers using LC, SFC, and CE techniques highlights its significance in analytical chemistry (Moldovan et al., 2017).
Determination of Amino Acids and Peptides
(+)-FLEC has also been used in the determination of amino acids and peptides. It has been part of studies that introduced new reagents for amino acid determination, with the aim of achieving higher sensitivity in capillary separation techniques like liquid chromatography (LC) and electrophoresis (CE). The ability to detect tagged species at nanomolar levels with UV absorbance detection and picomolar limits with laser-induced fluorescence (LIF) detection makes it a valuable reagent in biochemical analysis (Engström et al., 1995).
Determination of Enantiomeric Purity
The determination of the enantiomeric purity of (+)-FLEC itself has been a subject of study. A method involving its reaction with glycine, an achiral compound, and subsequent separation by capillary electrophoresis using β- or γ-cyclodextrin as chiral selectors has been developed. This approach has been practiced on peptides to determine trace amounts of enantiomeric contaminants (Engström et al., 1995).
Enhancement of Chiral Separation and Detection
In pharmaceutical analysis, (+)-FLEC has been utilized to enhance chiral separations and detection. For instance, in the analysis of propranolol, a beta-adrenergic blocker, (+)-FLEC was used as a fluorescent and chiral reagent. The method developed yielded excellent separation of the diastereomers and had a detection limit of 1 picomol, demonstrating the reagent's effectiveness in enhancing analytical sensitivity (Lai et al., 1993).
Analysis in Forensic Samples
In forensic science, (+)-FLEC has been used for the indirect chiral separation of methamphetamine samples in liquid chromatography with fluorescence detection. The method developed was also applicable for determining ephedrine and pseudoephedrine, providing valuable information about the synthesis method and product purity in forensic investigations (Chen et al., 1994).
Safety and Hazards
作用機序
Target of Action
The primary target of (+)-1-(9-Fluorenyl)ethyl chloroformate is chiral amino acids (AAs) . These AAs play a crucial role in living organisms and have been recognized for their importance since the discovery of endogenous D-AAs as potential biomarkers in several metabolic disorders .
Mode of Action
The compound interacts with its targets through a process known as chiral derivatization . This process enables the discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry . The compound is used to separate 19 pairs of chiral proteinogenic AAs in a single fixed condition TIMS-MS run .
Biochemical Pathways
The compound affects the biochemical pathways related to the separation and analysis of chiral amino acids . The robust separation ability in complex biological samples was proven in matrix-assisted laser desorption/ionization (MALDI) TIMS mass spectrometry imaging (MSI) as well .
Result of Action
The result of the compound’s action is the successful separation of chiral amino acids , which can be detected and distinguished . This has compelling application prospects in biomarker discovery and biological research .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the compound’s ability to separate chiral amino acids can be affected by the complexity of the biological samples
特性
IUPAC Name |
1-(9H-fluoren-9-yl)ethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVOKMRHPQYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910337 | |
| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107474-79-3, 154479-90-0 | |
| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



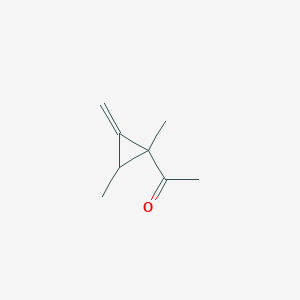
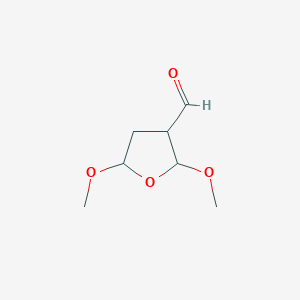
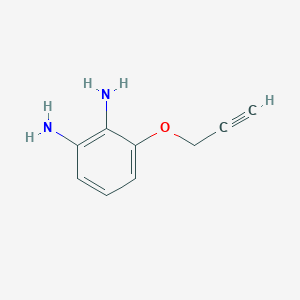
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
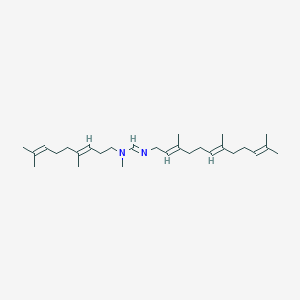

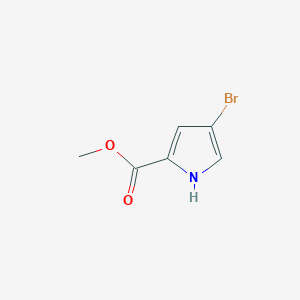
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)

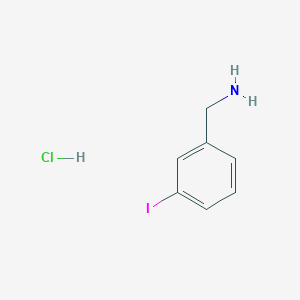
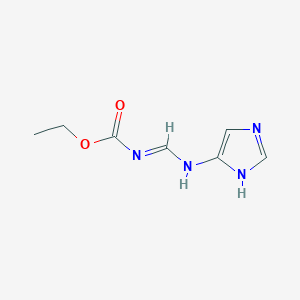
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
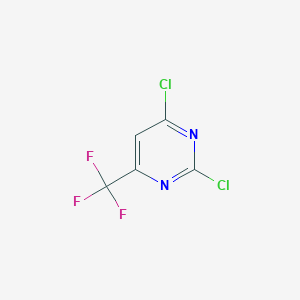
![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)